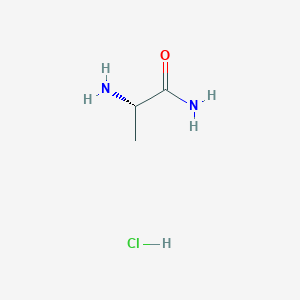

(S)-2-aminopropanamide hydrochloride

Beschreibung

Overview of L-Alaninamide (B112954) Hydrochloride as an Amino Acid Derivative

L-Alaninamide hydrochloride is structurally derived from the natural amino acid L-alanine. cymitquimica.com This modification, the conversion of the carboxyl group to an amide, significantly alters its chemical properties while retaining the chiral center of the parent amino acid. smolecule.com This structural feature makes it a valuable chiral building block in asymmetric synthesis. The presence of the amide group and the primary amine allows for a variety of chemical transformations. The hydrochloride salt form ensures that the compound is stable and readily soluble in water, which is advantageous for many biochemical and pharmaceutical applications. cymitquimica.com

Significance of L-Alaninamide Hydrochloride in Chemical Biology

In the realm of chemical biology, L-Alaninamide hydrochloride is utilized as a tool to probe and understand complex biological systems. It serves as a precursor in the synthesis of various biomolecules and has been noted for its involvement in metabolic pathways. Research has indicated its potential to modulate biological processes, including neurotransmission and inflammation. biosynth.com For instance, derivatives of L-alaninamide have been investigated for their ability to inhibit bacterial cell wall synthesis, suggesting potential as novel antibacterial agents. ontosight.ai Furthermore, it can be used in enzymatic studies as a substrate or inhibitor to elucidate enzyme kinetics and mechanisms, providing insights into metabolic regulation.

Role of L-Alaninamide Hydrochloride in Pharmaceutical Development and Drug Discovery Research

The compound is a key intermediate in the synthesis of a wide array of pharmaceuticals. fengchengroup.com It is particularly pivotal in the development of antibacterial, antifungal, and anticancer agents. fengchengroup.com For example, it has been used in the synthesis of safinamide, a drug used for Parkinson's disease, through a reductive amination process. acs.org Derivatives of L-alaninamide have also shown promise as anticonvulsants in animal models. mdpi.com Its role extends to the creation of novel amide derivatives of steroidal compounds with potential glucocorticoid activity. chemicalbook.com The ability to incorporate the L-alaninamide structure into larger molecules allows for the development of drugs with specific therapeutic actions.

Contextualizing L-Alaninamide Hydrochloride within Peptide Chemistry

L-Alaninamide hydrochloride is a fundamental building block in peptide synthesis. smolecule.com Peptides, which are short chains of amino acids, are crucial in many physiological processes, acting as hormones, neurotransmitters, and antibiotics. smolecule.com In peptide synthesis, the amide group at the C-terminus is a common feature. Using L-alaninamide hydrochloride as a starting material allows for the direct incorporation of an alaninamide residue at the end of a peptide chain. smolecule.comsigmaaldrich.com This is significant in creating synthetic peptides for research to study protein structure and function. The incorporation of this and other amino acid amides can influence the resulting peptide's structural stability and biological activity.

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(2S)-2-aminopropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAINKIUSZGVGX-DKWTVANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379707 | |

| Record name | L-Alaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33208-99-0 | |

| Record name | L-Alaninamide hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33208-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Aminopropanamide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033208990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Alaninamide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-alaninamide hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Transformations of L Alaninamide Hydrochloride

Established Synthetic Pathways for L-Alaninamide (B112954) Hydrochloride

Several reliable methods for the synthesis of L-Alaninamide hydrochloride have been developed, each with distinct advantages depending on the desired scale and purity.

Two-Step Synthesis from L-Alanine and N-Chlorosuccinimide

A known two-step process for synthesizing L-Alaninamide hydrochloride begins with the reaction of L-alanine with N-chlorosuccinimide. fengchengroup.com This initial step produces an intermediate, N-(chlorocarbonylmethyl)-L-alanine. The subsequent step involves the addition of ammonia (B1221849), which is then deprotonated to yield the final L-Alaninamide hydrochloride product. fengchengroup.com

Esterification of L-Alanine with Methanol (B129727) and Thionyl Chloride, Followed by Ammonolysis

A widely employed method involves the initial esterification of L-alanine. smolecule.comgoogle.com In this step, L-alanine is treated with methanol in the presence of a chloride catalyst, such as thionyl chloride (SOCl₂), to form methyl L-alaninate hydrochloride. smolecule.comscielo.br The reaction mixture is typically refluxed to ensure the complete removal of sulfur dioxide (SO₂).

Following the esterification, the resulting ester undergoes ammonolysis. smolecule.com This is achieved by introducing ammonia gas into the reaction mixture, which is often cooled in an ice bath. The ammonia reacts with the ester to form the amide. After the ammonolysis is complete, excess ammonium (B1175870) chloride is filtered off, and the pH is adjusted with hydrochloric acid. google.com The final product, L-Alaninamide hydrochloride, is then precipitated, often with the addition of a solvent like acetone (B3395972), filtered, and dried. google.com This method has been demonstrated to produce yields of around 85%.

Table 1: Representative Reaction Conditions for Esterification and Ammonolysis

| Step | Reagents | Catalyst | Solvent | Temperature | Outcome |

| Esterification | L-Alanine, Methanol | Thionyl Chloride or Hydrogen Chloride Gas | Methanol | Reflux (≤80°C) | L-alanine methyl ester hydrochloride |

| Ammonolysis | L-alanine methyl ester hydrochloride, Ammonia gas | - | Methanol | Ice bath (≤20°C), then room temp. | L-Alaninamide hydrochloride |

Alternative Ammonolysis Procedures for L-Alaninamide Hydrochloride Formation

Variations in the ammonolysis step exist to optimize yield and purity. One procedure details dissolving L-alanine in methanol and adding thionyl chloride, followed by refluxing. The subsequent ammonolysis is conducted by passing ammonia gas through the cooled solution. The reaction is then allowed to stand overnight. The work-up involves heating to remove excess ammonia, filtration of ammonium chloride, pH adjustment with hydrochloric acid, and precipitation with acetone.

Another described method involves the use of hydrogen chloride gas as the catalyst for the initial esterification. google.com The subsequent ammonolysis and work-up procedure are similar, involving the introduction of ammonia gas, removal of excess ammonia by heating, filtration, pH adjustment, and precipitation. google.com

N-Boc Protection of L-Alaninamide Hydrochloride for Primary Amidine Synthesis

L-Alaninamide hydrochloride serves as a precursor for the synthesis of primary amidines, which are important in medicinal chemistry. nih.gov To achieve this, the primary amine of L-alaninamide hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group. This N-Boc protection is a key step to circumvent side reactions and facilitate the desired transformations. nih.gov The synthesis of the necessary amide precursor for amidine formation can be inefficient through other routes, making the use of N-Boc protected L-alaninamide hydrochloride a more strategic approach. nih.gov

Preparation of N-Acryloyl L-Alaninamide (NAlALA) from L-Alaninamide Hydrochloride

L-Alaninamide hydrochloride is a starting material for the synthesis of N-Acryloyl L-Alaninamide (NAlALA), an optically active monomer used in the creation of thermo-responsive polymers. mdpi.comnih.gov The synthesis begins by dissolving L-alaninamide hydrochloride in cool water within a reactor, often under an inert argon atmosphere. mdpi.com Diethyl ether and a solution of potassium carbonate are then added. Subsequently, a solution of freshly distilled acryloyl chloride in diethyl ether is added dropwise. mdpi.com After the reaction, the product is isolated through a series of extraction and purification steps, including freeze-drying and recrystallization, to yield pure NAlALA. mdpi.com This process has been reported to achieve a yield of 62% with respect to the initial L-alaninamide hydrochloride. mdpi.com

Table 2: Synthesis of N-Acryloyl L-Alaninamide (NAlALA)

| Reactant 1 | Reactant 2 | Solvent(s) | Base | Key Conditions | Product | Yield |

| L-Alaninamide hydrochloride | Acryloyl chloride | Water, Diethyl ether | Potassium carbonate | Ice bath, Dropwise addition | N-Acryloyl L-Alaninamide (NAlALA) | 62% |

Advanced Synthetic Strategies and Optimization in L-Alaninamide Hydrochloride Production

While established methods are reliable, research continues to explore advanced strategies to improve the efficiency, cost-effectiveness, and scalability of L-Alaninamide hydrochloride synthesis. One patented method highlights a succinct route suitable for large-scale production. google.com This method involves the esterification of L-alanine in methanol with a chloride catalyst, followed by ammonolysis, vacuum heating to remove excess ammonia, filtration of ammonium chloride, and finally, precipitation of the product by pH adjustment and the addition of a ketone solvent like acetone. google.com The focus of such strategies is often on minimizing steps, reducing costs, and enabling high-volume manufacturing. google.com Further optimization can be seen in reductive amination processes where L-alaninamide hydrochloride is reacted with other molecules, although this can sometimes lead to poor yields and byproducts under standard conditions. acs.org However, alternative one-pot routes using heterogeneous reduction conditions have shown promise in achieving high yields and purity. acs.org

Use of Chloride Catalysts in Esterification for L-Alaninamide Hydrochloride Synthesis

The synthesis of L-Alaninamide hydrochloride commences with the esterification of L-alanine, a reaction commonly catalyzed by chloride-containing reagents. google.com Thionyl chloride (SOCl₂) and hydrogen chloride (HCl) gas are frequently employed for this purpose. google.com

In one method, L-alanine is dissolved in methanol, and then thionyl chloride is added dropwise while maintaining the temperature at or below 35°C. google.com The reaction mixture is then refluxed to facilitate the formation of the methyl ester and to remove sulfur dioxide. google.com The general reaction is as follows:

CH₃CH(NH₂)COOH + CH₃OH + SOCl₂ → CH₃CH(NH₂)COOCH₃·HCl + H₂O + SO₂ smolecule.com

Alternatively, hydrogen chloride gas can be passed through a solution of L-alanine in methanol, also keeping the temperature below 35°C, to achieve the esterification. google.com The choice of catalyst can influence the reaction conditions and work-up procedures. For instance, when thionyl chloride is used, a subsequent step to eliminate sulfur dioxide is necessary. google.com Ferric chloride (FeCl₃·6H₂O) has also been explored as a versatile catalyst for esterification reactions, though its specific application to L-alaninamide hydrochloride synthesis is not as commonly cited. organic-chemistry.org

Control of pH and Temperature in Ammonolysis and Precipitation Steps

Following esterification, the resulting L-alanine methyl ester hydrochloride undergoes ammonolysis to form L-alaninamide. This step requires careful control of both pH and temperature to optimize the yield and purity of the product. evitachem.com

The ammonolysis reaction is typically carried out by introducing ammonia gas into the reaction mixture containing the L-alanine methyl ester hydrochloride. google.com It is crucial to maintain a low temperature, generally at or below 20°C, often using an ice bath, during the introduction of ammonia. google.com After the initial reaction, the mixture is often sealed and left to stand at room temperature overnight to ensure the completion of the ammonolysis. google.com

The pH of the solution plays a critical role during the precipitation of L-Alaninamide hydrochloride. After the ammonolysis is complete and excess ammonia has been removed (often by vacuum heating), the pH of the mother liquor is adjusted to approximately 1.5 by the slow, dropwise addition of hydrochloric acid. google.com This acidic pH facilitates the precipitation of L-Alaninamide hydrochloride as a crystalline solid. google.com The temperature during this precipitation step is also important; the solution is typically cooled in a refrigerator for an extended period (e.g., 12 hours) to maximize the crystal formation. google.com

Studies on related enzyme-catalyzed ammoniolysis of amino acid derivatives have also highlighted the significance of pH and temperature in controlling the enantiomeric purity of the product. researchgate.net For instance, in the asymmetric synthesis of (R)-mandelonitrile, the optimal pH and temperature were found to be 4 and 10°C, respectively, to suppress non-enzymatic side reactions. researchgate.net While not a direct synthesis of L-alaninamide hydrochloride, this demonstrates the general principle that precise control of these parameters is vital in amino acid chemistry.

Solvent Selection and Recycling in L-Alaninamide Hydrochloride Manufacturing

After the ammonolysis step, the reaction mixture contains the desired product, by-products such as ammonium chloride, and the solvent. google.com To isolate the L-Alaninamide hydrochloride, the solvent must be at least partially removed. This is typically achieved through concentration under vacuum. google.com The ability to recycle the solvent is an important consideration for large-scale, cost-effective production. google.com

In the precipitation step, a different type of solvent, often a ketone like acetone, is introduced. google.com After adjusting the pH of the concentrated mother liquor, the addition of acetone induces the crystallization of L-Alaninamide hydrochloride, which is less soluble in this mixed solvent system. google.com The selection of the appropriate anti-solvent and the ratio of solvents are key to achieving a high yield of pure crystalline product.

Purification Techniques for L-Alaninamide Hydrochloride: Filtration, Rinsing, and Drying

Once the L-Alaninamide hydrochloride has been precipitated, it must be separated and purified. The standard techniques employed are filtration, rinsing, and drying. google.com

Filtration: The precipitated crystals are separated from the mother liquor by filtration. google.com This is a straightforward physical separation process.

Rinsing: The filtered crystals are then rinsed to remove any remaining impurities, such as unreacted starting materials, by-products like ammonium chloride, and residual solvent from the reaction and precipitation steps. google.com Methanol is often used as the rinsing solvent. google.com The rinsing liquid is sometimes combined with the mother liquor for potential recovery of any dissolved product. google.com

Drying: The final step is to dry the purified crystals to remove any remaining solvent. This is typically done under controlled temperature conditions, for example, at 45°C for a specified period, such as 10 to 12 hours, to obtain the final white crystalline product. google.com

The effectiveness of these purification steps is crucial for obtaining L-Alaninamide hydrochloride of high purity, which is essential for its applications in the pharmaceutical industry and in sensitive biochemical assays. fengchengroup.comsmolecule.com

Chemical Reactions and Derivatizations Involving L-Alaninamide Hydrochloride

L-Alaninamide hydrochloride is a versatile building block used in various chemical reactions and derivatizations, primarily in the field of peptide synthesis and medicinal chemistry. smolecule.comresearchgate.net

Ammonolysis Reactions in L-Alaninamide Hydrochloride Synthesis

The core synthetic step in the production of L-Alaninamide hydrochloride from its ester precursor is the ammonolysis reaction. evitachem.comgoogle.com This reaction involves the treatment of an L-alanine ester, typically methyl L-alaninate hydrochloride, with ammonia. smolecule.com

The reaction can be represented as: CH₃CH(NH₂)COOCH₃·HCl + NH₃ → CH₃CH(NH₂)CONH₂·HCl + CH₃OH google.com

This nucleophilic acyl substitution reaction converts the ester group into an amide group. The reaction is generally carried out in a solvent such as methanol. google.com Key parameters that are controlled to ensure an efficient reaction include temperature and reaction time. The ammonolysis is often initiated at a low temperature (≤20°C) and then allowed to proceed at room temperature for an extended period, often overnight, to ensure completion. google.com Following the reaction, excess ammonia and the methanol solvent are typically removed by heating under vacuum. google.com The resulting crude product is then purified.

Esterification Precursors to L-Alaninamide Hydrochloride

The synthesis of L-Alaninamide hydrochloride begins with an esterification reaction, where L-alanine is converted into an ester. evitachem.comgoogle.com This ester then serves as the immediate precursor for the subsequent ammonolysis step. The most common precursor is the methyl ester of L-alanine, specifically L-alanine methyl ester hydrochloride. chemsrc.com

The formation of this precursor is achieved by reacting L-alanine with methanol in the presence of a catalyst. smolecule.com As previously mentioned, thionyl chloride or hydrogen chloride gas are common catalysts for this transformation. google.com The reaction with thionyl chloride can be depicted as:

CH₃CH(NH₂)COOH + CH₃OH + SOCl₂ → CH₃CH(NH₂)COOCH₃·HCl + H₂O + SO₂ smolecule.com

Formation of Nitrile Intermediates from L-Alaninamide Derivatives

The primary amide of L-alaninamide can be chemically transformed into a nitrile group through dehydration. This conversion is a key step in the synthesis of more complex molecules, such as amidine-based enzyme inhibitors. nih.gov The process typically involves protection of the amino group, followed by a dehydration reaction.

A common strategy begins with the protection of the amine in L-alaninamide hydrochloride, for instance, using Di-tert-butyl dicarbonate (B1257347) (Boc₂O) to form N-Boc-L-alaninamide. nih.gov This protected intermediate can then undergo dehydration. A standard laboratory method for converting a primary amide to a nitrile is through treatment with a dehydrating agent like trifluoroacetic anhydride (B1165640) in the presence of a base such as triethylamine (B128534). nih.gov The reaction proceeds by activating the amide oxygen, facilitating the elimination of water to yield the corresponding nitrile, in this case, (S)-tert-Butyl 1-cyanoethylcarbamate. nih.gov

Dehydration of primary amides is a fundamental transformation in organic synthesis, with various reagents available, including phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and oxalyl chloride. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orgchemistrysteps.com The choice of reagent depends on the substrate's sensitivity and the desired reaction conditions. For amino acid derivatives, milder conditions are often preferred to prevent racemization or side reactions.

Table 1: Reagents and Conditions for Dehydration of N-Boc-L-alaninamide

| Step | Reactant | Reagents | Solvent | Key Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Protection | L-Alaninamide hydrochloride | Di-tert-butyl dicarbonate, Sodium carbonate | 1,4-Dioxane/Water | Stirring for 15 hours at ambient temperature | (S)-tert-butyl-1-amino-1-oxopropan-2-ylcarbamate (N-Boc-L-alaninamide) | nih.gov |

| Dehydration | N-Boc-L-alaninamide | Trifluoroacetic anhydride, Triethylamine | Anhydrous Tetrahydrofuran (THF) | 0 °C to ambient temperature | (S)-tert-Butyl 1-cyanoethylcarbamate | nih.gov |

Coupling Reactions in Derivatization of L-Alaninamide Hydrochloride

The amine and amide functionalities of L-alaninamide hydrochloride and its derivatives serve as handles for various coupling reactions to create more complex molecules. These reactions are central to peptide synthesis and the creation of novel pharmaceutical compounds. ottokemi.com L-alaninamide itself can be used in peptide synthesis, where its free amine group acts as a nucleophile to attack an activated carboxylic acid of another amino acid.

In a multi-step synthesis, derivatives of L-alaninamide hydrochloride are often coupled with other molecules. For example, the nitrile intermediate, (S)-tert-Butyl 1-cyanoethylcarbamate, synthesized as described in the previous section, can be deprotected using an acid like trifluoroacetic acid (TFA). The resulting primary amine (as a TFA salt) is then available for subsequent amide bond formation. nih.gov This amine can be coupled with a carboxylic acid, such as 4-octylbenzoic acid, using standard peptide coupling reagents to form a new amide bond. nih.gov Such coupling reactions can be challenging; for instance, the deprotection of the Boc group can generate a tert-butyl cation, which may cause side reactions like alkylation of the nitrile. nih.gov Careful control of reaction times is necessary to minimize these byproducts. nih.gov

Table 2: Example of a Coupling Reaction with an L-Alaninamide Derivative

| Reactant 1 | Reactant 2 | Coupling Method/Reagents | Product | Application Context | Reference |

|---|---|---|---|---|---|

| TFA salt of (S)-2-aminopropanenitrile | 4-octylbenzoic acid | Not specified, but standard amide coupling protocols apply (e.g., PyBOP, HBTU) | Amide-linked structure (precursor to amidine) | Synthesis of Sphingosine (B13886) Kinase Inhibitors | nih.gov |

Synthesis of Co-polymers utilizing N-Acryloyl L-Alaninamide derived from L-Alaninamide Hydrochloride

L-Alaninamide hydrochloride is a valuable precursor for creating functional monomers used in polymer synthesis. A key example is the synthesis of N-Acryloyl L-Alaninamide (NAlALA), which can be polymerized to produce materials with specific properties like thermo-responsiveness and chirality. mdpi.comnih.gov

The synthesis of the NAlALA monomer starts with L-alaninamide hydrochloride. mdpi.com In a typical procedure, the hydrochloride salt is dissolved in water and cooled in an ice bath. A base, such as potassium carbonate, is added to neutralize the hydrochloride and deprotonate the amine, making it nucleophilic. Subsequently, acryloyl chloride dissolved in an organic solvent like diethyl ether is added dropwise to the aqueous mixture. mdpi.com The free amine of L-alaninamide attacks the acyl chloride, forming the N-acryloyl derivative via a Schotten-Baumann reaction.

This NAlALA monomer can then be used to synthesize homopolymers or co-polymers through methods like free-radical polymerization. mdpi.comnih.gov For instance, NAlALA has been co-polymerized with N-acryloyl glycinamide (B1583983) (NAGA) in aqueous media using initiators like di-potassium peroxodisulfate. mdpi.com The resulting co-polymers, Poly(NAGA-co-NAlALA), exhibit thermo-responsive behavior, forming hydrogels that can undergo reversible gel-to-sol transitions upon heating. mdpi.comnih.gov The incorporation of the chiral NAlALA monomer introduces hydrophobicity and optical activity into the polymer structure, influencing properties such as the gel transition temperature and the release characteristics for encapsulated drugs. mdpi.comnih.gov More advanced polymerization techniques, such as photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization, can also be employed for the precise synthesis of polymers from N-acryloyl amino acid monomers. rsc.org

Table 3: Synthesis of N-Acryloyl L-Alaninamide (NAlALA) Monomer

| Starting Material | Reagents | Solvents | Key Conditions | Product | Reference |

|---|

Table 4: Free Radical Co-polymerization of NAlALA and NAGA

| Monomers | Initiator | Transfer Agent | Medium | Polymer Product | Key Properties | Reference |

|---|

Iii. Applications of L Alaninamide Hydrochloride in Peptide and Biomolecule Synthesis

L-Alaninamide (B112954) Hydrochloride as a Fundamental Building Block in Peptide Synthesis

L-Alaninamide hydrochloride is a derivative of the amino acid L-alanine, where the carboxylic acid group is replaced by an amide. smolecule.com This structure makes it a valuable component in the field of biochemistry, specifically as a fundamental building block in the synthesis of peptides. smolecule.comcymitquimica.com Peptides are short chains of amino acid monomers linked by peptide (amide) bonds, and they are crucial to many physiological and biochemical functions. smolecule.com The hydrochloride salt form of L-alaninamide enhances its stability and solubility, particularly in water, which is advantageous for its application in various synthetic protocols. cymitquimica.comcymitquimica.com Its use as a starting material or intermediate is well-established in both research and pharmaceutical chemistry for constructing specific peptide sequences. smolecule.comfengchengroup.com

L-Alaninamide hydrochloride is particularly suitable for solution-phase peptide synthesis. smolecule.comsigmaaldrich.com In this classical approach, the synthesis of peptides is carried out with the reactants dissolved in an appropriate solvent. smolecule.com The process involves the sequential coupling of amino acids, where L-alaninamide hydrochloride can serve as the amine component (the C-terminal residue) in the formation of a dipeptide. The amino group of L-alaninamide hydrochloride reacts with the activated carboxyl group of an N-protected amino acid. smolecule.com This method, while sometimes more labor-intensive than solid-phase synthesis, is versatile and remains important for the large-scale production of certain peptides.

The primary role of L-alaninamide hydrochloride in peptide synthesis is to provide the nucleophilic amino group for the formation of a peptide bond. smolecule.com A peptide bond is an amide linkage formed between the carboxyl group of one amino acid and the amino group of another. smolecule.com In a typical reaction, the amino group of L-alaninamide hydrochloride attacks the activated carboxyl group of an N-protected amino acid. This coupling reaction, often facilitated by a coupling agent, results in the creation of a new dipeptide with a C-terminal amide. smolecule.commdpi.com The hydrochloride form means the amino group is initially protonated; a base is typically added to the reaction mixture to liberate the free amine, which then acts as the effective nucleophile. ox.ac.uk

The use of L-alaninamide hydrochloride allows for the production of peptides with specific sequences where the C-terminus is an alaninamide. smolecule.com For example, it can be used to synthesize dipeptides such as L-tyrosyl-L-alaninamide. In one instance, Nα-formyl-L-tyrosine was reacted with L-alanine-n-propyl ester hydrochloride (a similar amino component) in a process catalyzed by α-chymotrypsin, demonstrating the principle of coupling a protected amino acid with an amino acid derivative. google.com The outcome of using L-alaninamide hydrochloride is the targeted synthesis of peptides with a defined amino acid order, which is critical for their biological function. smolecule.com

Role in the Formation of Peptide (Amide) Bonds

Enzymatic Synthesis of Peptides Using L-Alaninamide Hydrochloride

Enzymatic methods for peptide synthesis offer advantages such as high stereoselectivity and mild reaction conditions, minimizing the need for extensive protecting groups and reducing side reactions like racemization. mdpi.comox.ac.uk L-Alaninamide hydrochloride has been successfully employed as a substrate in these biocatalytic processes. chapmanhall.comtubitak.gov.tr

L-Alaninamide hydrochloride serves as an effective amino component (acyl acceptor) in enzyme-catalyzed dipeptide synthesis. chapmanhall.comtubitak.gov.tr Proteases like trypsin and α-chymotrypsin, which naturally hydrolyze peptide bonds, can be used to catalyze their formation under specific, kinetically controlled conditions, often in environments with low water content. chapmanhall.comtubitak.gov.tr For instance, trypsin immobilized on alumina (B75360) has been used to catalyze the synthesis of peptides from N-α-benzoyl arginine and various amino acid amides, including L-alaninamide hydrochloride, in acetonitrile. tubitak.gov.tr Similarly, studies have demonstrated the synthesis of dipeptides using papain as the biocatalyst. mdpi.comresearchgate.net These enzymatic strategies are considered more environmentally friendly than purely chemical methods. mdpi.com

To enhance the catalytic activity of enzymes in organic solvents, a novel approach involves the use of surfactant-enzyme complexes. chapmanhall.com A study applied a surfactant-α-chymotrypsin (CT) complex as a biocatalyst for dipeptide synthesis in an organic medium with a restricted water environment. chapmanhall.com This method proved effective for synthesizing a dipeptide from N-Acetyl-L-phenylalanine ethyl ester (APEE) and L-alaninamide hydrochloride in ethyl acetate. chapmanhall.com

The surfactant-CT complex demonstrated a higher reaction rate and final conversion compared to the native enzyme. chapmanhall.com The study also investigated the enzyme's substrate specificity by reacting APEE with five different amino acid amides. The results indicated a preference for more hydrophilic substrates in the organic medium. chapmanhall.com

Table 1: Reactivity of Amino Acid Amides with APEE Catalyzed by Surfactant-CT Complex

| Amino Acid Amide | Reactivity Order |

| L-Alaninamide | 1 (Highest) |

| L-Glycinamide | 2 |

| L-Serinamide | 3 |

| L-Leucinamide | 4 |

| L-Phenylalaninamide | 5 (Lowest) |

This table illustrates the relative reactivity of various amino acid amides in the enzymatic synthesis of dipeptides in an organic medium, as reported in the study. chapmanhall.com

The research concluded that the surfactant-CT complex is a highly useful biocatalyst for peptide synthesis in organic media, with the water content in the reaction medium being a critical factor for optimal reactivity. chapmanhall.com

Substrate Reactivity Studies of L-Alaninamide in Enzymatic Peptide Synthesis

L-Alaninamide has been utilized as a key substrate to investigate the reactivity and specificity of enzymes in peptide synthesis. In studies involving chemically modified mutants of the serine protease subtilisin Bacillus lentus (SBL), L-alaninamide was employed as an α-branched acyl acceptor. nih.gov These modified enzymes demonstrated a broadened substrate specificity, effectively catalyzing the coupling of L-amino acid acyl donors with L-alaninamide. nih.gov This research highlights the potential of enzyme modification to overcome limitations in substrate acceptance, with L-alaninamide serving as a crucial molecule for probing the specificity of the S1' pocket of the enzyme. ox.ac.uk

Furthermore, the reactivity of L-alaninamide as a nucleophile has been compared to other amino acid amides in enzymatic peptide synthesis. For instance, in reactions catalyzed by α-chymotrypsin, the relative reactivity of leucinamide to alaninamide was found to be influenced by the water content in the organic solvent medium. researchgate.net This demonstrates that the efficiency of L-alaninamide as a substrate can be dependent on the specific reaction conditions and the enzyme used.

The table below summarizes findings from a study on the coupling of various acyl donors with L-alaninamide and D-alaninamide, catalyzed by chemically modified subtilisin mutants. ox.ac.uk

| Acyl Donor | Acyl Acceptor | Catalyst | Reaction Time (h) | Yield (%) |

| (S)-Phenyllactic acid | L-Alaninamide | SBL-WT | 120 | 15 |

| (S)-Phenyllactic acid | L-Alaninamide | S166C-S-a | 120 | 25 |

| (R)-Phenyllactic acid | L-Alaninamide | SBL-WT | 120 | 20 |

| (R)-Phenyllactic acid | L-Alaninamide | S166C-S-a | 120 | 30 |

| Boc-β-Ala-OBn | L-Alaninamide | SBL-WT | 120 | 10 |

| Boc-β-Ala-OBn | L-Alaninamide | S166C-S-c | 120 | 45 |

| (S)-Boc-α-benzyl-β-Ala-OBn | L-Alaninamide | SBL-WT | 120 | 12 |

| (S)-Boc-α-benzyl-β-Ala-OBn | L-Alaninamide | S166C-S-d | 120 | 38 |

| (R)-Boc-α-benzyl-β-Ala-OBn | L-Alaninamide | SBL-WT | 120 | 5 |

| (R)-Boc-α-benzyl-β-Ala-OBn | L-Alaninamide | S166C-S-d | 120 | 22 |

L-Amino Acid Ligase in Enzymatic Peptide Synthesis from Unprotected Amino Acids

L-amino acid ligases (Lals) are enzymes that catalyze the formation of peptide bonds between unprotected amino acids in an ATP-dependent reaction. nih.govsci-hub.se This offers a more direct and potentially cost-effective route for peptide synthesis compared to traditional chemical methods that require protecting groups. nih.gov

While specific studies focusing solely on L-alaninamide as a substrate for a wide range of Lals are not extensively detailed in the provided results, the general mechanism of these enzymes involves the condensation of a C-terminal carboxyl group of one amino acid with the N-terminal amino group of another. Given that L-alaninamide has a free N-terminal amino group, it can theoretically act as the "C-terminal" component in a ligation reaction catalyzed by an L-amino acid ligase, where another amino acid would be the N-terminal substrate.

Research on Lals from various microbial sources, such as Pseudomonas syringae and Bacillus subtilis, has revealed that these enzymes exhibit broad substrate specificity, being capable of synthesizing a wide array of dipeptides. nih.govtandfonline.com For example, the Lal from Pseudomonas syringae NBRC14081, TabS, was shown to catalyze 136 out of 231 combinations of amino acid substrates. nih.gov This suggests that L-alaninamide could potentially be utilized as a substrate in such enzymatic systems, although further specific experimental validation is required.

L-Alaninamide Hydrochloride in Prebiotic Peptide Synthesis Research

The formation of peptides from simple amino acids on the primordial Earth is a fundamental question in the origin of life. eppcgs.orgeppcgs.org L-Alaninamide hydrochloride has emerged as a key molecule in research exploring plausible prebiotic pathways to peptides, particularly in scenarios involving wet-dry cycles. eppcgs.orgeppcgs.org

Mechanistic Route Networks for Abiotic Peptide Synthesis Involving L-Alaninamide

Recent studies have proposed a plausible mechanistic network for the abiotic synthesis of peptides where amino acid amides, such as alaninamide, play a central role. eppcgs.orgeppcgs.org This model suggests two primary routes:

Hydrolysis then Condensation: In an aqueous environment, alaninamide can first undergo hydrolysis to form alanine (B10760859). Subsequently, alanine molecules can condense through dehydration to form peptides. eppcgs.orgeppcgs.org

Direct Aminolysis: Alaninamide can directly react with another amino acid (or a growing peptide chain) via a nucleophilic attack from its amino group, leading to the formation of a dipeptide (or a longer peptide) and the release of ammonia (B1221849). eppcgs.org

This direct pathway involving amino acid amides is considered more favorable thermodynamically and kinetically simpler than the polymerization of free amino acids. eppcgs.orgeppcgs.org Alaninamide can also act as a "bridge," facilitating the incorporation of other amino acids into peptide chains. eppcgs.orgeppcgs.org

Wet-Dry Cycling Experiments in Prebiotic Chemistry with Alaninamide

Wet-dry cycles, which are believed to have been common in prebiotic environments, are thought to drive condensation reactions necessary for the formation of biopolymers. nih.govnih.gov Experiments subjecting alaninamide to wet-dry cycles at elevated temperatures (e.g., 80°C) have demonstrated the formation of oligopeptides (up to tetra-alanine), oligopeptide amides (up to hexa-alaninamide), and cyclic dipeptides (cyclo-Ala2). eppcgs.orgresearchgate.net

These reactions have been shown to occur over a wide pH range (3.0, 7.0, and 10.0), indicating their feasibility under diverse primordial conditions. eppcgs.orgeppcgs.org The chain length and yield of the resulting peptides were found to be influenced by the pH of the solution. eppcgs.org

The following table summarizes the experimental conditions for wet-dry cycling experiments involving alaninamide. eppcgs.orgeppcgs.org

| Reactant(s) | Concentration | Temperature | pH | Cycles |

| L-Alaninamide | 0.1 M | 80°C | 3.0, 7.0, 10.0 | 2 |

| L-Alaninamide & L-Alanine | 0.05 M each | 80°C | 3.0, 7.0, 10.0 | 2 |

Hydrolysis and Condensation Pathways of Amino Acid Amides

The chemistry of amino acid amides like alaninamide in prebiotic scenarios involves a dynamic interplay between hydrolysis and condensation. eppcgs.orgnih.gov

Hydrolysis: In the presence of water, the amide bond of alaninamide can be hydrolyzed to yield alanine and ammonia. eppcgs.org This process is reversible and is disfavored in dry conditions.

Condensation: In the dry phase of a wet-dry cycle, the removal of water shifts the equilibrium towards condensation. nih.govnih.gov This can occur through the reaction of two alaninamide molecules to form a dipeptide amide, or the reaction of alaninamide with an alanine molecule. eppcgs.org

The ability of alaninamide to directly form peptides without the need for other activating agents is a significant finding, suggesting a more straightforward pathway for the emergence of peptides on the early Earth. eppcgs.orgeppcgs.org Furthermore, the presence of the amide group allows for the formation of peptide amides, which could have also been part of the prebiotic inventory of functional molecules. eppcgs.org

The table below outlines the products formed from wet-dry cycling of L-Alaninamide. researchgate.net

| Product Type | Specific Products Identified |

| Linear Oligopeptides | Ala₂, Ala₃, Ala₄ |

| Oligopeptide Amides | Ala₂-NH₂, Ala₃-NH₂, Ala₄-NH₂, Ala₅-NH₂, Ala₆-NH₂ |

| Cyclic Peptides | cyclo-Ala₂, cyclo-Ala₃, cyclo-Ala₄ |

Iv. Biological and Pharmacological Research Applications of L Alaninamide Hydrochloride Derivatives

Investigation of Biological Activities of L-Alaninamide (B112954) Hydrochloride Derivatives

Scientific studies have revealed that derivatives of L-alaninamide hydrochloride possess promising biological activities, particularly in the areas of inflammation and neuroprotection.

L-Alaninamide hydrochloride and its derivatives have demonstrated potential anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory responses. smolecule.comcymitquimica.com Their ability to donate hydrogen bonds is a key factor in their interaction with biological molecules, which may contribute to their anti-inflammatory effects. smolecule.comcymitquimica.com Studies have shown that L-alaninamide hydrochloride can crosslink with hyaluronic acid, which may play a role in immunosuppression and inhibiting the production of inflammatory mediators. biosynth.com

Preliminary studies suggest that alaninamide derivatives could have neuroprotective effects, making them potential candidates for research in neurodegenerative conditions. It is thought that these compounds may modulate the release of neurotransmitters and affect neuronal signaling pathways. Safinamide, a derivative of alaninamide, has demonstrated neuroprotective effects in clinical studies. core.ac.uk Further research is ongoing to fully understand the mechanisms behind these neuroprotective actions.

Anti-inflammatory Properties

L-Alaninamide Hydrochloride in Drug Synthesis and Pharmaceutical Intermediates

L-Alaninamide hydrochloride serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals, including antibacterial, antifungal, and anticancer agents. fengchengroup.comevitachem.com Its unique structural characteristics make it a valuable tool in medicinal chemistry for investigating drug interactions and efficacy. fengchengroup.comevitachem.com

L-alaninamide hydrochloride is a key building block in the development of new antibacterial agents. fengchengroup.com Its influence on bacterial growth and metabolism makes it a valuable component in the synthesis of antimicrobial compounds. The incorporation of the L-alaninamide structure into peptide sequences is being explored as a strategy to enhance the efficacy of drugs against resistant bacterial strains.

The utility of L-alaninamide hydrochloride extends to the synthesis of antifungal and anticancer agents. fengchengroup.com It serves as a versatile starting material for creating more complex molecules designed to target fungal infections and various types of cancer. evitachem.com

Significant research has been dedicated to the development of alaninamide derivatives with anticonvulsant properties for the potential treatment of epilepsy. mdpi.com

One notable example is Safinamide, an alaninamide derivative that has progressed to phase III clinical trials as an anti-Parkinson's drug and has also been studied for its anticonvulsant activity. acs.org A focused series of ((benzyloxy)benzyl)propanamide derivatives have been synthesized and shown to be potent in mouse seizure models. mdpi.com

Extensive research has led to the identification of several lead compounds with promising anticonvulsant activity and favorable safety profiles. For instance, compound 5 from a series of pyrrolidin-2,5-dione analogs showed significant efficacy in the maximal electroshock (MES) and 6 Hz seizure models. mdpi.com Another compound, (R)-AS-1 , demonstrated broad-spectrum antiseizure efficacy across various acute mouse seizure models. mdpi.com

Further structure-activity relationship (SAR) studies have been conducted on various alaninamide derivatives. acs.org These studies involve systematically modifying different parts of the lead structures to identify compounds with enhanced potency and reduced side effects. The table below summarizes the anticonvulsant activity of selected alaninamide derivatives from different research studies.

| Compound | Animal Model | Efficacy (ED₅₀ or % Protection) | Reference |

| Compound 5 | MES test (mice, i.p.) | ED₅₀ = 48.0 mg/kg | mdpi.com |

| Compound 5 | 6 Hz (32 mA) test (mice, i.p.) | ED₅₀ = 45.2 mg/kg | mdpi.com |

| Compound 12 | MES test (mice, i.p.) | Significant anticonvulsant activity | mdpi.com |

| Compound 17 | MES test (mice, i.p.) | Lowest ED₅₀ in series | mdpi.com |

| (R)-AS-1 | MES, 6 Hz (32/44 mA), scPTZ, PTZ-kindling | Broad-spectrum antiseizure efficacy | mdpi.com |

| Compound 30 | MES test (mice) | ED₅₀ = 45.6 mg/kg | researchgate.net |

| Compound 30 | 6 Hz (32 mA) test (mice) | ED₅₀ = 39.5 mg/kg | researchgate.net |

| Compound 53 | MES test (mice) | ED₅₀ = 89.7 mg/kg | researchgate.net |

| Compound 53 | 6 Hz (32 mA) test (mice) | ED₅₀ = 29.9 mg/kg | researchgate.net |

| Compound 60 | MES test (mice) | ED₅₀ = 73.6 mg/kg | researchgate.net |

| Compound 60 | 6 Hz (32 mA) test (mice) | ED₅₀ = 24.6 mg/kg | researchgate.net |

| Compound 24 | scPTZ test (mice) | 75% protection | nih.gov |

| Compound 28 | MES test (mice) | 100% antiseizure protection | nih.gov |

ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. i.p. refers to intraperitoneal administration. scPTZ refers to the subcutaneous pentylenetetrazole seizure model.

The mechanism of action for some of these anticonvulsant alaninamide derivatives is also under investigation. For example, compound 5 was found to significantly inhibit Cav1 (L-type) calcium channels, suggesting this as a potential mechanism for its anticonvulsant properties. mdpi.com

Applications in Antifungal and Anticancer Agent Synthesis

Interaction Studies of L-Alaninamide Hydrochloride with Biological Systems

Research into L-Alaninamide hydrochloride has revealed significant interactions with various biological systems. smolecule.com These interactions are foundational to its potential applications in therapeutic contexts, particularly concerning inflammatory processes and its behavior at a molecular level.

Modulation of Inflammatory Pathways

L-Alaninamide hydrochloride has demonstrated the ability to modulate inflammatory responses. smolecule.com Studies indicate its potential therapeutic utility in conditions that involve inflammation, including neuroinflammation. smolecule.com The nervous system, through transmitters like catecholamines, plays a role in modulating immune cell function and cytokine production via adrenoceptors, forming a complex interplay that can control inflammatory networks. nih.gov Similarly, the cholinergic system can modulate various aspects of innate and adaptive immunity, affecting cytokine production and immune cell proliferation. nih.gov While the precise mechanisms for L-Alaninamide hydrochloride are still under full investigation, its capacity to interact with and modulate these inflammatory pathways is a key area of ongoing research. smolecule.com

Influence on Cytokine Production and Immune Responses

Interaction studies have shown that L-Alaninamide hydrochloride has the potential to influence the production of cytokines and subsequent immune responses. smolecule.com This suggests possible applications in managing inflammatory diseases. smolecule.com Cytokines are critical mediators in the inflammatory cascade. nih.govnih.gov For instance, in certain inflammatory conditions, the blockade of specific adrenoceptors on immune cells can inhibit the production of proinflammatory cytokines. nih.gov Furthermore, the cholinergic anti-inflammatory pathway is known to regulate immune responses and cytokine release. nih.govnih.gov The ability of L-Alaninamide hydrochloride to affect these signaling molecules is central to its observed anti-inflammatory potential. smolecule.com

Interactions with Biological Molecules via Hydrogen Bond Donation

The molecular structure of L-Alaninamide hydrochloride facilitates its interaction with various biological molecules through the donation of hydrogen bonds. smolecule.com This characteristic is a significant contributor to its efficacy in pharmacological applications. smolecule.com The hydrochloride salt form, with its protonated amine group (NH3+), possesses three hydrogen bond donors. pharmacompass.com This capacity for hydrogen bonding is crucial for the recognition and binding of molecules to biological targets like enzymes and receptors. For example, the binding of benzoyl-L-arginine amide, a small-molecule mimic of peptidyl arginine, to the PAD4 enzyme involves key interactions where aspartate residues form bidentate salt bridges with the substrate's guanidinium (B1211019) group, positioning it for catalysis. nih.gov This illustrates how the hydrogen-bonding capabilities of amide-containing molecules are fundamental to their biological function.

Table 1: Hydrogen Bonding Properties of L-Alaninamide and its Hydrochloride Salt

| Property | L-Alaninamide (Free Base) | L-Alaninamide Hydrochloride |

| Hydrogen Bond Donor Count | 2 nih.gov | 3 pharmacompass.com |

| Hydrogen Bond Acceptor Count | 2 nih.gov | 2 pharmacompass.com |

| Contributing Groups (Donors) | Amine (-NH2), Amide (-CONH2) | Ammonium (B1175870) (-NH3+), Amide (-CONH2) |

L-Alaninamide Hydrochloride as a Research Tool in Medicinal Chemistry

L-Alaninamide hydrochloride serves as a valuable research tool in the field of medicinal chemistry. smolecule.comfengchengroup.comevitachem.com Its unique structural properties make it a useful intermediate and building block in the synthesis of new chemical entities. fengchengroup.com The compound is frequently employed in biochemical assays and studies involving amino acids and their derivatives. smolecule.com In medicinal chemistry, it is used to facilitate investigations into drug interactions and efficacy, acting as a foundational component for developing novel therapeutic agents. evitachem.com It is particularly useful in the synthesis of peptide-based drugs and other pharmaceutical intermediates. fengchengroup.com

Related Amino Acid Amides and Their Biological Relevance

Amides are a cornerstone of biological chemistry, most notably forming the peptide bonds that link amino acids into proteins. libretexts.orgresearchgate.net The stability and chemical properties of the amide group make amino acid amides and their derivatives a rich area for biological and pharmacological research. researchgate.netwikipedia.org

Analogs and Derivatives in Biological Research

The core structure of L-Alaninamide has been modified to create a diverse range of derivatives with significant biological activities. These analogs are instrumental in drug discovery and biological research, targeting a variety of conditions from epilepsy to Alzheimer's disease. For example, novel alaninamide derivatives have been designed and synthesized that show potent anticonvulsant activity in animal models of both generalized and pharmacoresistant seizures. acs.orgacs.org In a different therapeutic area, the derivative N2-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide (LY411,575) has been extensively studied as a γ-secretase inhibitor for its potential in treating Alzheimer's disease. researchgate.net L-Alaninamide hydrochloride has also been used as a starting material in the synthesis of inhibitors for other enzymes, such as sphingosine (B13886) kinase. nih.gov

Table 2: Selected L-Alaninamide Derivatives in Biological Research

| Derivative Name/Series | Research Area | Key Research Findings |

| Novel Alaninamide Derivatives (Pyrrolidin-2-one analogs) | Anticonvulsant Activity | Lead compounds showed significant inhibition of the Cav1.2 (L-type) calcium channel, suggesting this as a mechanism for their anticonvulsant properties. mdpi.com |

| Novel Alaninamide Derivatives (Hybrids of KA-11 and KJ-5) | Antiseizure & Antinociceptive Therapies | Molecules displayed potent, broad-spectrum activity in maximal electroshock (MES) and 6 Hz seizure models, including models of pharmacoresistant seizures. acs.orgacs.org |

| LY411,575 | Alzheimer's Disease | A potent γ-secretase inhibitor that reduces cortical Aβ40 levels in transgenic mouse models of Alzheimer's disease. researchgate.net |

| Amidine-based inhibitors | Sphingosine Kinase (SphK) Inhibition | L-Alaninamide hydrochloride was used as a precursor to synthesize primary amidine analogs to probe the steric and stereochemical requirements for potent SphK inhibition. nih.gov |

Functional Peptides Derived from Amino Acid Amides

L-Alaninamide hydrochloride serves as a crucial starting material in the synthesis of functional peptides and peptide-like molecules. Its inherent amide group can influence the biological activity and stability of the resulting compounds. Research has focused on creating novel derivatives by modifying the L-alaninamide structure to develop molecules with specific therapeutic properties. These functional derivatives often exhibit enhanced biological activity compared to their parent compounds, opening avenues for new drug development.

Recent studies have highlighted the potential of L-alaninamide derivatives in the field of neuroscience, particularly in the development of agents with antiseizure and antinociceptive (pain-relieving) properties. By applying a combinatorial chemistry approach, researchers have synthesized and characterized a series of original alaninamide derivatives. nih.govnih.gov These compounds have demonstrated significant efficacy in various preclinical models of epilepsy and pain. nih.govnih.gov

One promising area of research involves the creation of hybrid molecules that merge the structural features of functionalized amino acids and α-aminoamides. nih.gov This approach has led to the development of compounds with potent, broad-spectrum antiseizure activity. nih.govnih.govnih.gov For instance, a series of novel ((benzyloxy)benzyl)propanamide derivatives, derived from L-alaninamide, has been shown to be effective in the maximal electroshock (MES) and 6 Hz seizure models in mice. nih.gov

The maximal electroshock (MES) test is a preclinical model used to identify anticonvulsant drugs that can prevent the spread of seizures. The 6 Hz seizure model is considered a model for focal seizures, with the 44 mA intensity being a model for pharmacoresistant seizures. nih.govnih.gov The effectiveness of a drug in these models is often measured by its ED₅₀, which is the dose that produces a therapeutic effect in 50% of the population.

A noteworthy lead compound from these studies, designated as compound 28 , not only showed potent antiseizure effects but also significant efficacy in models of tonic and neuropathic pain. nih.govnih.goviasp-pain.org Further investigations revealed that this compound inhibits fast sodium currents in cortical neurons, which is a key mechanism of action for many antiepileptic drugs. nih.govnih.govacs.org

The table below summarizes the in vivo antiseizure activity of selected L-alaninamide derivatives from recent research. nih.govnih.goviasp-pain.orgresearchgate.net

Antiseizure Activity of L-Alaninamide Derivatives

| Compound | MES ED₅₀ (mg/kg) | 6 Hz (32 mA) ED₅₀ (mg/kg) | 6 Hz (44 mA) ED₅₀ (mg/kg) |

|---|---|---|---|

| Compound 5 | 48.0 | 45.2 | 201.3 |

| Compound 14 | 49.6 | 31.3 | 63.2 |

| Compound 26 | 64.3 | 15.6 | 29.9 |

| Compound 28 | 34.9 | 12.1 | 29.5 |

| Compound 53 | 89.7 | 29.9 | 68.0 |

| Compound 60 | 73.6 | 24.6 | 56.3 |

V. Advanced Analytical and Computational Studies of L Alaninamide Hydrochloride

Spectroscopic Analysis of L-Alaninamide (B112954) Hydrochloride and its Derivatives

Spectroscopic methods are pivotal in the structural characterization of L-Alaninamide hydrochloride and related peptide structures. Techniques such as Nuclear Magnetic Resonance (NMR), Raman spectroscopy, and mass spectrometry provide detailed insights into the molecule's atomic connectivity, three-dimensional structure, and conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. fepbl.com It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. tjnpr.org While basic one-dimensional NMR spectra, such as ¹H NMR, are available for L-Alaninamide hydrochloride and confirm its fundamental structure chemicalbook.com, more advanced two-dimensional NMR experiments are employed for the detailed structural analysis of its derivatives, particularly alanine (B10760859) dipeptides.

The NMR coupling constants (³J(HN, Hα)) of dipeptides are especially valuable, as they indicate the conformational preferences of the peptide backbone. acs.org These preferences are similar to those found in denatured proteins and the coil regions of native proteins, making dipeptides excellent models for understanding protein structure. nih.gov Although vibrational spectroscopy operates on a much shorter timescale, enabling the study of short-lived conformational states, NMR provides crucial data on time-averaged conformational populations. acs.orgnih.gov The combination of these techniques offers a more complete picture of peptide structure and flexibility.

Vibrational spectroscopy, including Raman and its chiral variant, Raman Optical Activity (ROA), is exceptionally sensitive to the conformational states of peptides. These techniques have been extensively applied to alanine dipeptides to characterize the major backbone conformations, which are typically designated as PII (polyproline II-like), β (beta-sheet-like), and αR (right-handed alpha-helical). pnas.org

Raman spectroscopy of alanine dipeptide in aqueous solution reveals characteristic bands in the skeletal vibration region (810–950 cm⁻¹) that are sensitive to changes in conformation. researchgate.net The relative populations of the main conformers can be determined from the intensities of these bands. pnas.org For instance, studies show that alanine dipeptide predominantly adopts a PII conformation in solution. acs.orgresearchgate.net

Table 1: Raman Skeletal Vibrations and Conformational Assignments for Alanine Dipeptide

| Raman Band (cm⁻¹) | Assigned Conformation | Population (%) |

|---|---|---|

| ~920 | αR | Minor (≤ 10%) |

| ~860 | PII | 76% |

| ~843 | β | Variable |

Data derived from studies on alanine dipeptides in H₂O solution. pnas.orgresearchgate.net

ROA spectroscopy, which measures the small intensity difference in the Raman scattering of right- and left-circularly polarized light, is particularly powerful for studying chiral molecules like peptides. cas.cz It has been used to assign the PII conformation in the amide III region and to determine the potential energy surface (PES) for the φ and ψ torsional angles of alanine dipeptides. pnas.orgcas.czscilit.comnih.gov By fitting experimental ROA spectra to theoretical curves, researchers can map the favored conformers and their relative energies. cas.cznih.gov

Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI MS) is an indispensable tool in peptide research for analysis and characterization. In the context of peptide synthesis, this technique is crucial for verifying the formation of desired products and identifying impurities. lcms.cz

Research involving the enzymatic synthesis of dipeptides and other functional peptides utilizes LC-ESI MS to analyze the reaction products. nih.govtandfonline.com For example, after an enzymatic reaction to synthesize dipeptides, the resulting mixture can be analyzed by LC-ESI MS to confirm the molecular mass of the newly formed peptide, thus verifying a successful synthesis. nih.gov The method is sensitive enough to detect various peptide species in a complex mixture and can be used to deduce the products formed under different reaction conditions. nih.govtandfonline.com Furthermore, specialized LC-MS/MS strategies have been developed to specifically screen for and identify α-amidated peptides by looking for characteristic mass differences or fragmentation patterns. nih.gov

Raman and Raman Optical Activity (ROA) Spectroscopy for Conformational Studies of Alanine Dipeptides

Computational Chemistry Approaches

Computational chemistry provides theoretical models that complement experimental data, offering deeper insights into the molecular properties of L-Alaninamide hydrochloride and its derivatives. These methods can predict structures, energies, and spectroscopic properties, aiding in the interpretation of complex experimental results.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netmdpi.com In the study of alanine derivatives, DFT calculations are essential for assigning vibrational modes observed in experimental IR and Raman spectra. aps.org By calculating the harmonic vibrational frequencies for a given molecular structure, a theoretical spectrum can be generated and compared with the experimental one, allowing for a confident assignment of spectral bands to specific molecular motions. researchgate.net

DFT is also used to explore the conformational landscape of peptides. By calculating the optimized geometries and relative energies of different conformers of alanine dipeptides, researchers can predict their relative stability. researchgate.net These computational results are often used in conjunction with ROA spectroscopy, where theoretical spectra for different conformations are calculated using DFT and then compared with experimental spectra to determine the conformational populations in solution. cas.cznih.gov

To accurately model the behavior of peptides in a biological context, it is crucial to consider the effects of the solvent, typically water. Molecular Dynamics (MD) simulations that use explicit solvent models, where individual water molecules are included in the simulation, provide a dynamic and realistic representation of the peptide in solution. mpg.denih.gov

MD simulations generate an ensemble of molecular conformations over time, reflecting the flexibility of the peptide. researchgate.net This ensemble of structures can then be used as input for quantum mechanical calculations (often DFT) to compute average spectroscopic properties. acs.org This combined MD/DFT approach is particularly powerful for simulating Raman and ROA spectra. cas.cznih.gov The theoretical spectra generated from these simulations can be compared with experimental data to validate the force fields used in the MD simulations and to refine the understanding of the peptide's conformational distribution in solution. cas.cznih.govacs.org These simulations have been instrumental in interpreting the complex CH-stretching region of ROA spectra for alanine dipeptides and in understanding how the aqueous environment influences conformational flexibility. cas.czresearchgate.net

Density Functional Theory (DFT) Studies for Vibrational Mode Assignment and Conformational Analysis

Chromatographic Methods for Purity and Analysis

Chromatography is an indispensable tool in the analysis of L-Alaninamide hydrochloride, enabling the separation, identification, and quantification of the main compound, its impurities, and its enantiomeric counterpart. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these analytical efforts, each offering distinct advantages for specific analytical challenges.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of L-Alaninamide hydrochloride. aksci.comthermofisher.comthermofisher.comruifuchemical.com It is routinely used to determine the percentage of the active compound and to detect any process-related impurities or degradation products. Commercial specifications for L-Alaninamide hydrochloride often cite HPLC as the method for purity validation, with typical assays requiring a purity of greater than 94% to 98%. aksci.comthermofisher.comthermofisher.com

A critical aspect of purity for a chiral compound like L-Alaninamide is its enantiomeric purity. Since the biological and pharmacological properties of enantiomers can differ significantly, it is crucial to quantify the presence of the unwanted D-enantiomer in the L-Alaninamide hydrochloride sample. Direct separation of enantiomers on a standard HPLC column is not possible; therefore, indirect methods involving pre-column derivatization are commonly employed. researchgate.netresearchgate.net

This approach involves reacting the amino amide with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase, such as a C18 reversed-phase column. researchgate.nettandfonline.com One of the most widely used chiral derivatizing agents for this purpose is Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide, also known as Marfey's reagent (l-FDAA). tandfonline.comjournalijar.comacs.org The reaction of a DL-amino amide mixture with l-FDAA produces two diastereomers (L-L and L-D), which typically exhibit different retention times on an RP-HPLC system, allowing for their separation and quantification. tandfonline.comacs.org The method's specificity allows for the detection and quantification of trace levels of the D-enantiomer. nih.gov

The development of such HPLC methods involves optimizing several parameters, including the column type, mobile phase composition, and detector wavelength, to achieve sufficient resolution between the diastereomeric peaks. juniperpublishers.com

Table 1: Representative HPLC Conditions for Enantiomeric Purity Analysis of Amino Amides via Derivatization

| Analyte Type | Derivatizing Reagent | Column | Mobile Phase Example | Detection | Source(s) |

|---|---|---|---|---|---|

| Amino Amides (e.g., Prolinamide) | Marfey's Reagent | Hypersil BDS C18 (250 x 4.6 mm, 5µm) | Acetonitrile and Sodium-1-octanesulfonate buffer | UV/PDA | juniperpublishers.com |

| Alaninamide | 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) | YMC Packed Column A-311 (ODS) | 27% Acetonitrile and 50 mM triethylamine (B128534) phosphate (B84403) buffer, pH 3.0 | UV (340 nm) | tandfonline.com |

| Serine (Amino Acid) | Marfey's Reagent | Agilent Zorbax SB-C18 (150 mm x 4.6 mm, 3.5µm) | Gradient of 10 mM Tris buffer (pH 3.0) and Methanol (B129727) | UV/PDA | journalijar.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with smaller particle sizes (<2 µm) to achieve higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov While HPLC is a robust tool for the purity assessment of the parent compound, UPLC is particularly valuable in the research and development of novel alaninamide derivatives, such as those investigated for potential therapeutic applications. acs.orgmdpi.com

In the synthesis of new chemical entities based on the alaninamide scaffold, UPLC is employed to monitor the progress of chemical reactions and to confirm the identity and purity of intermediates and final target compounds. mdpi.com For instance, in studies developing novel alaninamide derivatives as potential antiseizure and antinociceptive agents, the purity of the final synthesized compounds was determined using UPLC, with results confirming purities of ≥97% and ≥97.5%. acs.orgmdpi.com

Furthermore, the enhanced sensitivity and speed of UPLC, especially when coupled with mass spectrometry (UPLC-MS/MS), make it a powerful technique for studying the metabolic fate of these derivatives. nih.govacs.org This combination allows for the rapid separation and identification of metabolites in complex biological matrices. The technology enables the use of very small sample volumes and can quantify compounds at very low concentrations, which is essential for pharmacokinetic and in vitro ADME-Tox studies. nih.govacs.org The development of UPLC methods often involves fine-tuning the mobile phase gradient to resolve structurally similar compounds, as seen in the analysis of various amino acid derivatives. nih.gov

Table 2: Application of UPLC in the Analysis of Alaninamide Derivatives

| Compound/Derivative Type | Analytical Goal | Purity Determined | System/Method | Source(s) |

|---|---|---|---|---|

| Novel Antiseizure Alaninamide Derivatives | Purity confirmation of final synthesized compounds | ≥97.5% | UPLC | acs.org |

| Pyrrolidin-2-on Analogs (Alaninamide-based) | Purity confirmation of intermediates and final products | >97% | UPLC, LC-MS | mdpi.com |

| Free Amino Acids (as derivatives) | Quantitative analysis in biological micro-samples | Not Applicable (Quantitation) | UPLC-ESI-MS/MS with AccQ•Tag derivatization | nih.gov |

Vi. Stereochemistry and Epimerization in L Alaninamide Hydrochloride Research

Epimerization Mechanisms and Control Strategies

Epimerization in peptide synthesis is a well-documented side reaction that can diminish the yield of the desired stereochemically pure peptide. dntb.gov.uanih.gov The loss of stereochemical integrity typically occurs at the α-carbon of the carboxyl-activated amino acid residue. bachem.comnih.gov There are two primary mechanisms through which this occurs. mdpi.comrsc.org

The most prevalent mechanism involves the formation of a 5(4H)-oxazolone intermediate. bachem.commdpi.com During carboxyl group activation, particularly with N-protected amino acids, the activated ester can cyclize to form an oxazolone (B7731731). This intermediate has an acidic proton at the C-4 position (the original α-carbon), which can be readily abstracted by a base. The resulting achiral enolate can then be re-protonated from either side, leading to a mixture of L- and D-isomers. bachem.commdpi.com

A second mechanism is the direct abstraction of the α-proton from the activated amino acid by a base, forming a carbanion. mdpi.com Subsequent re-protonation can result in racemization. This pathway is more significant for amino acid residues with highly acidic α-protons. mdpi.com

The choice of coupling reagents and additives is a critical factor in controlling the extent of epimerization. mdpi.comuni-kiel.de Coupling reagents activate the carboxylic acid, and their reactivity directly influences the potential for side reactions. bachem.com Additives are often used to suppress racemization by preventing the formation of the problematic oxazolone intermediate or by facilitating a faster, more efficient coupling that outcompetes the rate of epimerization. uni-kiel.de

Uronium/aminium salt-based reagents like HBTU, HATU, and HCTU are highly efficient but can promote epimerization, especially in the presence of excess base. mdpi.compeptide.com HATU, which contains the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is generally considered superior to HBTU (based on HOBt) as it reacts faster and results in less epimerization. uni-kiel.depeptide.com Carbodiimides, such as DCC and DIC, are also common, but their use without additives can lead to significant racemization. bachem.commdpi.com

| Coupling Agent/Additive | General Impact on Epimerization | Notes |

|---|---|---|

| HATU | Lower epimerization compared to HBTU. peptide.com | Reacts faster; based on the more effective HOAt additive. uni-kiel.depeptide.com |

| HBTU | Efficient, but can cause significant epimerization without additives. mdpi.compeptide.com | Coupling reactions are typically rapid. peptide.com |

| DCC/DIC | High risk of racemization when used alone. mdpi.com | Requires the addition of HOBt or HOAt to suppress epimerization. peptide.com |

| PyBOP | Can lead to significant epimerization. mdpi.com | A phosphonium-based reagent. |

| HOBt/HOAt | Additive used to suppress racemization. uni-kiel.depeptide.com | HOAt is generally more effective than HOBt. uni-kiel.de |

| CuCl₂ | Reported to suppress racemization. peptide.comresearchgate.net | May reduce yield by promoting cleavage of intermediates. researchgate.net |

The intrinsic structure of the amino acid being activated also plays a significant role in its susceptibility to racemization. mdpi.com Certain amino acids are known to be more prone to epimerization due to the electronic and steric properties of their side chains. mdpi.compeptide.com

Amino acids with electron-withdrawing groups in their side chains, such as serine, cysteine, and methionine, can increase the acidity of the α-proton, making it easier to abstract and thus increasing the likelihood of epimerization. mdpi.com Phenylglycine is particularly susceptible because the aryl side chain can stabilize the anionic intermediate formed upon proton abstraction. mdpi.com Glycosylated amino acids, such as glycosylated serine, have also been shown to exhibit enhanced epimerization rates compared to their non-glycosylated counterparts. nih.gov Histidine and cysteine are also well-known for their high propensity to racemize during coupling reactions. peptide.com

| Amino Acid | Reason for Increased Susceptibility |

|---|---|

| Phenylglycine | Aryl side chain stabilizes the intermediate anion. mdpi.com |

| Histidine | Imidazole side chain contributes to susceptibility. peptide.com |

| Cysteine | Side chain properties increase the risk of racemization. peptide.com |

| Serine (especially glycosylated) | Electron-withdrawing side chain increases α-proton acidity. mdpi.comnih.gov |

| Methionine | Side chain contributes to potential for racemization. mdpi.com |

Impact of Coupling Agents and Additives on Epimerization

Analysis of Stereochemistry Using Reagents like Marfey's Reagent

After a peptide synthesis is complete, it is essential to verify the stereochemical purity of the product. A widely used method for this analysis involves derivatization with a chiral reagent, followed by chromatographic separation of the resulting diastereomers. researchgate.netnih.gov Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a highly effective chiral derivatizing agent for this purpose. acs.orglookchem.com Notably, Marfey's reagent is itself a derivative of L-alaninamide (B112954). nih.govlookchem.com

The analytical procedure involves two main steps. First, the synthesized peptide is hydrolyzed back into its constituent amino acids using strong acid (e.g., 6 M HCl). acs.org Second, the resulting amino acid mixture is reacted with Marfey's reagent under basic conditions. acs.org The reagent's fluorine atom is displaced by the primary amine of the amino acids, forming stable diastereomeric adducts. researchgate.net

These diastereomers can then be separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. acs.orglookchem.com Because the L-amino acid-FDAA adducts and D-amino acid-FDAA adducts have different physical properties, they exhibit different retention times on the HPLC column. acs.org By comparing the retention times of the derivatized amino acids from the sample to those of authentic L- and D-amino acid standards derivatized in the same way, the enantiomeric ratio of each amino acid in the original peptide can be accurately determined. mdpi.comacs.org This allows for the precise quantification of any epimerization that occurred during the synthesis. mdpi.com

| Step | Description | Purpose |

|---|---|---|

| 1. Peptide Hydrolysis | The final peptide is completely broken down into its individual amino acids using strong acid. acs.org | To release all constituent amino acid residues for analysis. |